molecular formula C16H14N4O2S B2951222 N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 899978-21-3

N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2951222
CAS No.: 899978-21-3
M. Wt: 326.37
InChI Key: YIMYLYIYNBEMLW-UHFFFAOYSA-N
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Description

N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound featuring a benzothiazole ring system substituted with a methyl group at the 4-position and a pyridin-2-ylmethyl group at the 2-position of the oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves the following steps:

  • Preparation of 4-methylbenzo[d]thiazol-2-ylamine: This intermediate can be synthesized by reacting 4-methylbenzo[d]thiazole with an appropriate amine source under controlled conditions.

  • Formation of oxalamide derivative: The 4-methylbenzo[d]thiazol-2-ylamine is then reacted with oxalyl chloride to form the corresponding oxalamide derivative.

  • Introduction of pyridin-2-ylmethyl group: Finally, the pyridin-2-ylmethyl group is introduced through a nucleophilic substitution reaction with pyridin-2-ylmethylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the benzothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives with different functional groups.

  • Reduction Products: Reduced forms of the compound with altered oxidation states.

  • Substitution Products: Derivatives with different substituents on the benzothiazole ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to investigate enzyme inhibition and receptor binding. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share a similar benzothiazole ring system and are used in anti-inflammatory studies.

  • 2-methylbenzo[d]thiazole derivatives: These compounds are used as monoamine oxidase inhibitors and have shown potential in treating neurodegenerative disorders.

Uniqueness: N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide stands out due to its specific structural features and potential applications in various fields. Its unique combination of functional groups allows for diverse chemical reactions and biological activities.

Properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-10-5-4-7-12-13(10)19-16(23-12)20-15(22)14(21)18-9-11-6-2-3-8-17-11/h2-8H,9H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMYLYIYNBEMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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